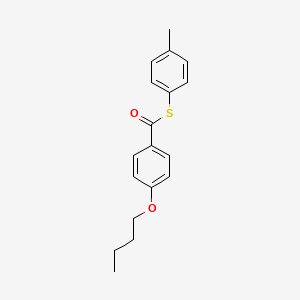
S-(4-Methylphenyl) 4-butoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methylphenyl) 4-butoxybenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methylphenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-methylthiophenol with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopy and chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-(4-Methylphenyl) 4-butoxybenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioester group can yield the corresponding thiol and alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific reaction, but common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-(4-Methylphenyl) 4-butoxybenzene-1-carbothioate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed thioester hydrolysis. It may also serve as a model compound for investigating the behavior of thioesters in biological systems.
Medicine: Potential medicinal applications include the development of thioester-based prodrugs. These prodrugs can be designed to release active pharmaceutical ingredients upon hydrolysis in the body.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(4-Methylphenyl) 4-butoxybenzene-1-carbothioate involves its reactivity as a thioester. Thioesters are known to undergo nucleophilic attack, leading to the cleavage of the thioester bond. This reactivity is exploited in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate
- S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate
Comparison: S-(4-Methylphenyl) 4-butoxybenzene-1-carbothioate is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. Compared to S-(4-Ethoxyphenyl) and S-(4-Pentylphenyl) derivatives, the methyl group provides a different balance of hydrophobicity and reactivity, influencing the compound’s behavior in chemical reactions and applications.
Properties
CAS No. |
62525-86-4 |
|---|---|
Molecular Formula |
C18H20O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C18H20O2S/c1-3-4-13-20-16-9-7-15(8-10-16)18(19)21-17-11-5-14(2)6-12-17/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
DMQPJNSTOINIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















